3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the 3,5-Dimethyl-4H-1,2,4-Triazol-4-yl Group: This step typically involves the reaction of the intermediate with 3,5-dimethyl-1,2,4-triazole under appropriate conditions.
Final Functionalization: The ethyl group is introduced through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine
In medicine, research is focused on its potential therapeutic applications. Preliminary studies may explore its efficacy and safety in treating various diseases, leveraging its unique interactions with biological molecules.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure may impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-(1H-1,2,4-triazol-1-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18ClN7O |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-11-(3,5-dimethyl-1,2,4-triazol-4-yl)-4-ethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H18ClN7O/c1-4-17-19(14-5-7-15(22)8-6-14)20-23-11-16-18(28(20)26-17)9-10-27(21(16)30)29-12(2)24-25-13(29)3/h5-11H,4H2,1-3H3 |
InChI Key |
BUKZPAQSUHMUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)N5C(=NN=C5C)C |
Origin of Product |
United States |
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